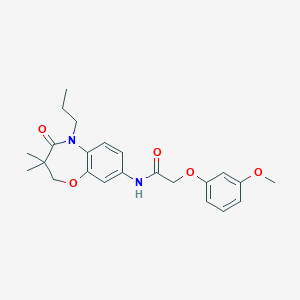
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a unique chemical structure that is of significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C22H26N2O4 with a molecular weight of approximately 382.4528 g/mol.
Chemical Structure
The structure features a benzoxazepine core with various substituents that contribute to its biological activity. The presence of a methoxyphenoxy group and an acetamide moiety enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:
1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting lipid biosynthesis and cellular signaling.
2. Receptor Binding:
It can bind to various receptors, influencing neurotransmitter release and receptor activation which may have implications in neuropharmacology.
3. Gene Expression Modulation:
The compound might interact with DNA or RNA, affecting gene expression and cellular responses.
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound using various assays:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Anti-Cancer Activity:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including U-87 MG (glioblastoma) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest. -
Anti-Cholesterol Effects:
In vivo studies on rats indicated that the compound effectively reduced cholesterol levels by inhibiting squalene synthase activity, showcasing its potential as a therapeutic agent for hyperlipidemia. -
Neuroprotective Properties:
Preliminary research suggests that the compound may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGRWKONRBKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














